molecular formula C8H5IN2Se B14370495 4-(4-Iodophenyl)-1,2,3-selenadiazole CAS No. 89932-89-8

4-(4-Iodophenyl)-1,2,3-selenadiazole

Cat. No.: B14370495
CAS No.: 89932-89-8
M. Wt: 335.01 g/mol
InChI Key: XVYBLPFFRDXVDZ-UHFFFAOYSA-N
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Description

4-(4-Iodophenyl)-1,2,3-selenadiazole is an organic compound that belongs to the class of selenadiazoles It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a selenadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Iodophenyl)-1,2,3-selenadiazole typically involves the reaction of 4-iodoaniline with selenium dioxide and hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-Iodophenyl)-1,2,3-selenadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through reactions such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.

Major Products Formed

    Oxidation: Formation of selenadiazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced selenadiazole derivatives.

    Substitution: Formation of various substituted selenadiazole derivatives depending on the substituent introduced.

Scientific Research Applications

4-(4-Iodophenyl)-1,2,3-selenadiazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 4-(4-Iodophenyl)-1,2,3-selenadiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. For example, it may inhibit or activate certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenol: An aromatic compound with an iodine atom attached to a phenyl ring, similar to 4-(4-Iodophenyl)-1,2,3-selenadiazole but lacking the selenadiazole ring.

    4-Iodophenylacetic acid: Contains an iodine atom attached to a phenyl ring and an acetic acid group, differing in structure and functional groups.

    5-(Benzothiazol-2-yl)-1-(4-iodophenyl)-3-phenyl-6-vinyl(phenyl)verdazyls: Compounds with a similar iodine-substituted phenyl ring but different heterocyclic structures.

Uniqueness

This compound is unique due to the presence of the selenadiazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the fields of chemistry and medicine, where its unique structure can be leveraged to develop new materials and therapeutic agents.

Properties

CAS No.

89932-89-8

Molecular Formula

C8H5IN2Se

Molecular Weight

335.01 g/mol

IUPAC Name

4-(4-iodophenyl)selenadiazole

InChI

InChI=1S/C8H5IN2Se/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H

InChI Key

XVYBLPFFRDXVDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C[Se]N=N2)I

Origin of Product

United States

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